molecular formula C16H17ClN2O4S B4958407 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide

Cat. No. B4958407
M. Wt: 368.8 g/mol
InChI Key: AQHSZKKQRZFZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide, also known as CMMPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMPG belongs to the class of sulfonamide compounds and has shown promising results in various studies related to neurological disorders.

Mechanism of Action

The exact mechanism of action of N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and memory.
Biochemical and physiological effects:
N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide has been shown to have several biochemical and physiological effects in the brain. It can reduce oxidative stress and inflammation, which are known to contribute to the progression of neurological disorders. It can also increase the levels of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide in lab experiments is its high potency and selectivity. It can be used in very small concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide is its limited solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions that can be explored in the research of N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide. One potential direction is to investigate its therapeutic potential in other neurological disorders such as multiple sclerosis and Huntington's disease. Another direction is to explore its potential as a treatment for cognitive impairment in aging populations. Additionally, further studies can be conducted to better understand its mechanism of action and optimize its pharmacological properties.
In conclusion, N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its ability to reduce oxidative stress and inflammation, enhance cognitive function, and increase neurotransmitter levels make it an attractive candidate for further research. With continued investigation, N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide may eventually become a valuable tool in the treatment of neurological disorders.

Synthesis Methods

The synthesis of N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-methyl-N-phenylglycine in the presence of a base. The resulting compound is then purified through recrystallization to obtain N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide in its pure form.

Scientific Research Applications

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Several studies have shown that N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide can act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. It has also been found to enhance cognitive function and memory in animal models.

properties

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-19(11-16(20)18-13-6-4-3-5-7-13)24(21,22)15-10-12(17)8-9-14(15)23-2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHSZKKQRZFZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-phenylacetamide

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